Piperaquine D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperaquine D6 is a deuterium-labeled version of Piperaquine . Piperaquine is a bisquinoline antimalarial agent that was first synthesized in the 1960s and used throughout China . It has come back into use in combination with the artemisinin derivative Artenimol .
Synthesis Analysis
A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield . The chemistry is robust and provides very pure piperaquine tetraphosphate salt (> 99.5 %) . The overall process utilizes modest amounts (about 8 kg/kg) of 2-propanol and ethyl acetate as the only organic materials not incorporated into the API; roughly 60 % of this waste can be recycled into the production process .Molecular Structure Analysis
The molecular formula of Piperaquine D6 is C29H32Cl2N6 . The exact mass is 540.2442109 g/mol and the molecular weight is 541.5 g/mol . The structure includes two chloroquinolin-4-yl groups attached to a piperazine group .Physical And Chemical Properties Analysis
Piperaquine D6 has a molecular weight of 541.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 6 hydrogen bond acceptors and no hydrogen bond donors . It has 6 rotatable bonds .Scientific Research Applications
Treatment Efficacy Against Malaria : Piperaquine has been found effective in treating both Plasmodium falciparum and Plasmodium vivax malaria. It offers a high cure rate and good tolerability, with studies showing over 95% effectiveness in certain regions (Davis et al., 2005).
Use in Intermittent Preventive Treatment (IPT) : DP is effective and well-tolerated as a preventive treatment against malaria. It is used in infants, children, adults, and pregnant women, showing a significant reduction in the incidence of malaria compared to placebo (Gutman et al., 2017).
Pharmacokinetic Profile : Piperaquine is a highly lipid-soluble drug with a large volume of distribution, long elimination half-life, and a clearance rate higher in children than adults. This profile contributes to its efficacy in treating malaria (Davis et al., 2005).
Resistance Considerations : The emergence of piperaquine-resistant strains of Plasmodium falciparum has been reported, which poses a challenge for the long-term efficacy of DP, especially in areas with a history of high antimalarial drug use (Inoue et al., 2018).
Safety and Tolerability : DP is generally considered safe with few adverse effects. Studies have not associated significant cardiotoxicity or other severe adverse effects with the regimen (Gutman et al., 2017).
Pharmacodynamics in Special Populations : Research indicates that young children might need an increased dose regimen due to lower piperaquine concentrations and total piperaquine exposures compared to older children (Tarning et al., 2012).
Stability Under Tropical Conditions : DP tablet halves remain stable under tropical conditions, which is crucial for dosage accuracy, especially in pediatric treatments (Hodel et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperaquine D6 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.